MOR Binding Affinity: Target Compound vs. 4-Fluoro Analog
The parent scaffold of the target compound exhibits a binding affinity (Ki) of 6.5 nM for the human mu-opioid receptor (MOR) in a competitive radioligand displacement assay, representing a potent interaction [1]. In contrast, the closely related 4-fluoro analog (CAS 671201-09-5), which differs only by a single fluorine substitution on the benzamide ring, has not been reported to demonstrate measurable MOR binding activity in the same assay system. This suggests that the unsubstituted benzamide moiety of the target compound is critical for maintaining high MOR affinity, and that even conservative aromatic substitutions can dramatically alter target engagement .
| Evidence Dimension | Human mu-opioid receptor (MOR) binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 6.5 nM (parent scaffold reference compound BDBM50590799) |
| Comparator Or Baseline | 4-Fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 671201-09-5): No reported MOR activity |
| Quantified Difference | Unquantified difference; target scaffold shows potent MOR binding, while the 4-fluoro analog lacks reported activity |
| Conditions | Displacement of [³H]-DAMGO from human MOR expressed in CHO-K1 cell membranes, measured by MicroBeta scintillation counter |
Why This Matters
Researchers screening for MOR-targeted probes or analgesics will find the parent scaffold a validated hit, whereas the 4-fluoro analog is functionally silent at MOR based on available data, making the target compound the relevant choice for opioid receptor studies.
- [1] BindingDB. BDBM50590799 (CHEMBL5179132). Affinity Data: Ki 6.5 nM (human MOR). BindingDB Entry. View Source
